molecular formula C10H9NO4 B1143132 (S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate CAS No. 195059-10-0

(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B1143132
CAS No.: 195059-10-0
M. Wt: 207.185
InChI Key: XZLUUGAHUABOCN-ZETCQYMHSA-N
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Description

(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate is a complex organic compound with a unique structure that includes an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole ring, followed by the introduction of the carboxylate group and the methyl ester. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield, purity, and cost-effectiveness while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The indole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydro derivatives.

Scientific Research Applications

(S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-Methyl5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylate include other indole derivatives and carboxylate esters. These compounds share structural similarities but may differ in their functional groups and stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

195059-10-0

Molecular Formula

C10H9NO4

Molecular Weight

207.185

IUPAC Name

methyl (2S)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C10H9NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11H,2H2,1H3/t7-/m0/s1

InChI Key

XZLUUGAHUABOCN-ZETCQYMHSA-N

SMILES

COC(=O)C1CC2=CC(=O)C(=O)C=C2N1

Synonyms

2H-Indole-2-carboxylic acid, 3,5-dihydro-6-hydroxy-5-oxo-, methyl ester, (S)- (9CI)

Origin of Product

United States

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